molecular formula C16H26B2O5 B1314885 Furan-2,5-diboronic acid, pinacol ester CAS No. 476004-83-8

Furan-2,5-diboronic acid, pinacol ester

Cat. No. B1314885
M. Wt: 320 g/mol
InChI Key: FOQCCZCSUIHXCG-UHFFFAOYSA-N
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Description

“Furan-2,5-diboronic acid, pinacol ester” is a chemical compound with the molecular formula C16H26B2O5 . It is also known by other names such as 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan and 4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of “Furan-2,5-diboronic acid, pinacol ester” consists of a furan ring substituted at the 2 and 5 positions with boronic ester groups . The boronic ester groups are composed of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring . The carbon atom in the 1,3,2-dioxaborolane ring is further substituted with four methyl groups .


Physical And Chemical Properties Analysis

“Furan-2,5-diboronic acid, pinacol ester” has a molecular weight of 320.0 g/mol . It has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 320.1966343 g/mol, and its monoisotopic mass is also 320.1966343 g/mol . The topological polar surface area of the molecule is 50.1 Ų .

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Furan-2,5-diboronic acid, pinacol ester, serves as a scaffold for constructing benzofuran cores, utilizing strategies like per-iodination/de-iodination, Sonogashira alkynylation, and Cu-catalyzed heteroannulation. This process allows the preparation of specific compounds or compound libraries significant for pharmaceutical and material science research (Williams et al., 2013).

Palladium-Catalyzed Cross-Coupling Reactions

It is a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method has broad applications in creating complex organic molecules with potential uses in medicinal chemistry and material sciences (Takagi et al., 2002).

Modular Synthesis of Substituted Furans

The compound facilitates a trans-carboboration strategy, leading to the modular synthesis of furans with up to four different substituents. This method's modularity is unparalleled, offering a pathway to synthesize a library of furan isomers, essential for exploring furan's utility in various chemical contexts (Jin & Fürstner, 2020).

Biobased Polyesters Synthesis

In the field of polymer chemistry, furan-2,5-diboronic acid, pinacol ester is instrumental in the enzymatic synthesis of biobased polyesters, utilizing biobased rigid diols like 2,5-bis(hydroxymethyl)furan. This approach is pivotal for developing sustainable materials and reducing reliance on petroleum-based polymers (Jiang et al., 2014).

Novel Functional Materials Development

It's used in the creation of novel poly(ester amide)s containing 2,5-furandicarboxylic acid, highlighting the importance of furan derivatives in developing materials with enhanced properties and sustainability (Wilsens et al., 2014).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQCCZCSUIHXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478448
Record name Furan-2,5-diboronic acid, pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2,5-diboronic acid, pinacol ester

CAS RN

476004-83-8
Record name 2,2′-(2,5-Furandiyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476004-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2,5-diboronic acid, pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bourgard, D Rodríguez-Hernández, A Rudenko… - Antibiotics, 2022 - mdpi.com
Antibiotic resistance among bacteria is a growing global challenge. A major reason for this is the limited progress in developing new classes of antibiotics active against Gram-negative …
Number of citations: 4 www.mdpi.com

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